molecular formula C16H12ClN5O4S B13835035 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- CAS No. 3874-84-8

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-

Cat. No.: B13835035
CAS No.: 3874-84-8
M. Wt: 405.8 g/mol
InChI Key: QWMXREGTJHCYOA-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalenesulfonamide core, an amino group, and an azo linkage to a chloronitrophenyl group

Preparation Methods

The synthesis of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-amino-1-naphthalenesulfonamide under alkaline conditions to form the azo compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the cleavage of the azo bond and formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- involves its interaction with molecular targets such as enzymes and proteins. The azo linkage and the presence of functional groups like amino and sulfonamide allow it to bind to specific sites on target molecules, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- can be compared with other similar compounds, such as:

  • 1-Naphthalenesulfonamide, 5-(acetyloxy)-N-[4-(diethylamino)-2-methylphenyl]
  • 6-Amino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulfonamide

These compounds share structural similarities but differ in their functional groups and substituents, which can affect their chemical reactivity and applications. The uniqueness of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- lies in its specific combination of functional groups, making it suitable for particular applications in research and industry.

Properties

CAS No.

3874-84-8

Molecular Formula

C16H12ClN5O4S

Molecular Weight

405.8 g/mol

IUPAC Name

6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C16H12ClN5O4S/c17-12-8-9(22(23)24)4-7-14(12)20-21-16-11-2-1-3-15(27(19,25)26)10(11)5-6-13(16)18/h1-8H,18H2,(H2,19,25,26)

InChI Key

QWMXREGTJHCYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=C1)S(=O)(=O)N

Origin of Product

United States

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